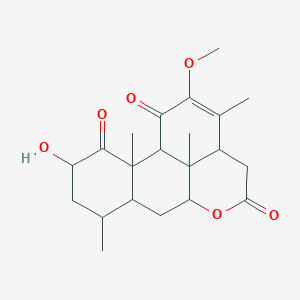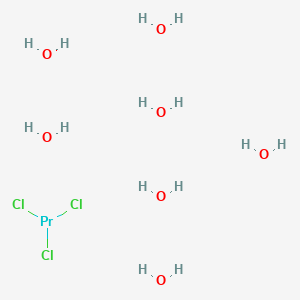
Praseodymium chloride(PrCl3), heptahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium chloride, heptahydrate, is an inorganic compound with the chemical formula PrCl3·7H2O. It is a light green solid that rapidly absorbs water on exposure to moist air, forming a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium chloride, heptahydrate, can be prepared by treating praseodymium metal with hydrogen chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] The compound is usually purified by vacuum sublimation .
Industrial Production Methods: Hydrated salts of praseodymium chloride can be prepared by treating either praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ] The heptahydrate form is hygroscopic and will not crystallize from the mother liquor unless it is left to dry in a desiccator .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium chloride, heptahydrate, is Lewis acidic and classified as “hard” according to the HSAB concept. It undergoes various reactions, including:
Hydrolysis: Rapid heating of the hydrate may cause small amounts of hydrolysis.
Complex Formation: Forms stable Lewis acid-base complexes, such as K2PrCl5, by reacting with potassium chloride.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the preparation of praseodymium chloride from praseodymium metal or carbonate.
Potassium Chloride: Used to form stable Lewis acid-base complexes.
Major Products:
Praseodymium Phosphate: Formed by reacting praseodymium chloride with potassium phosphate.
Praseodymium Fluoride: Formed by reacting praseodymium chloride with sodium fluoride.
Applications De Recherche Scientifique
Praseodymium chloride, heptahydrate, has several scientific research applications:
Chemistry: Used as a source of praseodymium to prepare insoluble praseodymium compounds.
Nanotechnology: Used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants.
Optics and Magnetics: Forms complexes with interesting optical and magnetic properties.
Mécanisme D'action
The mechanism by which praseodymium chloride, heptahydrate, exerts its effects involves its Lewis acidic nature. It forms stable complexes with various ligands, enhancing the thermal stability and surface textural properties of catalysts . The addition of praseodymium ions to titanium dioxide nanoparticles, for example, enhances their photocatalytic activity .
Comparaison Avec Des Composés Similaires
- Cerium(III) Chloride
- Neodymium(III) Chloride
- Europium(III) Chloride
Comparison: Praseodymium chloride, heptahydrate, is unique due to its specific optical and magnetic properties, which are not as pronounced in similar compounds like cerium(III) chloride or neodymium(III) chloride . Its ability to form stable Lewis acid-base complexes also sets it apart from other lanthanide chlorides .
Propriétés
Formule moléculaire |
Cl3H14O7Pr |
|---|---|
Poids moléculaire |
373.37 g/mol |
Nom IUPAC |
trichloropraseodymium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Pr/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
Clé InChI |
RQHUQJCIAFYPAI-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



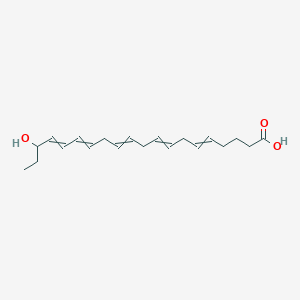
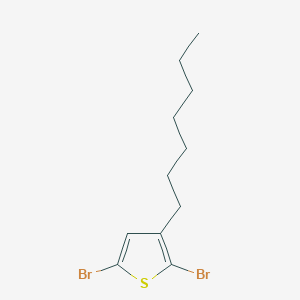
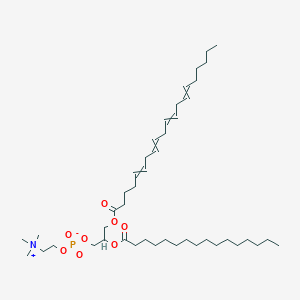
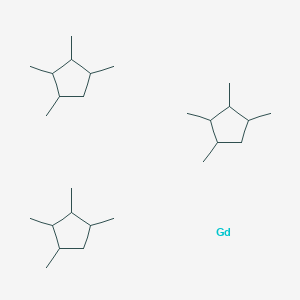
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B13394407.png)
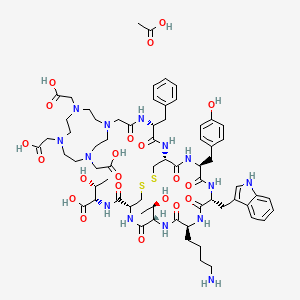
![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)
![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
